tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811291
InChI: InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)10-13-20-11-8-14(9-12-20)19-23-17(4,5)18(6,7)24-19/h8H,9-13H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C
Molecular Formula: C18H32BNO4
Molecular Weight: 337.3 g/mol

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate

CAS No.:

Cat. No.: VC13811291

Molecular Formula: C18H32BNO4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)propanoate -

Specification

Molecular Formula C18H32BNO4
Molecular Weight 337.3 g/mol
IUPAC Name tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate
Standard InChI InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)10-13-20-11-8-14(9-12-20)19-23-17(4,5)18(6,7)24-19/h8H,9-13H2,1-7H3
Standard InChI Key KHSMXCLXWUCKOQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₈H₃₂BNO₄, with a molar mass of 337.3 g/mol. Its IUPAC name, tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate, reflects its three structural components:

  • A 3,6-dihydro-2H-pyridine ring serving as the core heterocycle.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position of the pyridine ring.

  • A tert-butyl propanoate side chain at the 1-position via a propyl linker.

The boronic ester group confers reactivity in cross-coupling reactions, while the tert-butyl ester enhances solubility in organic solvents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₃₂BNO₄
Molecular Weight337.3 g/mol
IUPAC Nametert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propanoate
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CCC(=O)OC(C)(C)C
InChI KeyKHSMXCLXWUCKOQ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Route

The synthesis typically proceeds via a Pd-catalyzed Suzuki-Miyaura coupling between a halogenated dihydropyridine precursor and a boronic acid.

Step 1: Preparation of Halogenated Dihydropyridine

  • Bromination of 1,2,3,6-tetrahydropyridine at the 4-position using NBS (N-bromosuccinimide).

  • Protection of the amine with a tert-butyloxycarbonyl (Boc) group.

Step 2: Boronic Ester Formation

  • Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.

Step 3: Esterification

  • Introduction of the propanoate group via nucleophilic acyl substitution.

Table 2: Representative Reaction Conditions

ParameterCondition
CatalystPd(dppf)Cl₂ (1 mol%)
LigandXPhos (2 mol%)
SolventDioxane/H₂O (4:1)
Temperature80°C, 12 h
Yield68–75%

Purification and Quality Control

  • Chromatography: Silica gel column chromatography (hexane/ethyl acetate).

  • Crystallization: Recrystallization from ethanol/water mixtures.

  • Purity: ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Applications in Pharmaceutical Research

Drug Candidate Synthesis

The compound’s boronic ester moiety facilitates Suzuki-Miyaura cross-couplings, enabling the assembly of biaryl structures common in kinase inhibitors and antiviral agents. For example:

  • Synthesis of Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.

  • Construction of proteolysis-targeting chimeras (PROTACs) via conjugation to E3 ligase ligands.

Prodrug Development

The tert-butyl ester acts as a protecting group, hydrolyzing in vivo to release carboxylic acid derivatives. This property is exploited in prodrugs targeting:

  • NSAIDs (e.g., ibuprofen analogs) with reduced gastrointestinal toxicity.

  • Anticancer agents requiring pH-dependent activation.

Applications in Materials Science

Polymer Synthesis

Boronic esters participate in covalent adaptable networks (CANs), enabling self-healing materials. The compound has been used to synthesize:

  • Dynamic covalent polymers with tunable mechanical properties.

  • Stimuli-responsive hydrogels for drug delivery systems.

Organic Electronics

Incorporation into conjugated polymers enhances electron-transport properties in:

  • Organic field-effect transistors (OFETs).

  • Perovskite solar cells as hole-transporting materials.

Research Findings and Recent Advances

Catalytic Asymmetric Reactions

Recent studies demonstrate its utility in enantioselective allylic alkylations, achieving >90% ee with chiral Pd catalysts.

Photocatalytic Modifications

Under blue LED irradiation, the boronic ester undergoes deborylative coupling with aryl halides, bypassing traditional metal catalysts.

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